1-Chloro-2,5-difluoro-4-propoxybenzene
Description
1-Chloro-2,5-difluoro-4-propoxybenzene (C₉H₈ClF₂O) is a halogenated aromatic compound featuring a propoxy (-OCH₂CH₂CH₃) group at the 4-position, chlorine at the 1-position, and fluorine atoms at the 2- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of chlorine and fluorine atoms, combined with the electron-donating propoxy group, create a balanced reactivity profile suitable for nucleophilic aromatic substitution and cross-coupling reactions .
Properties
IUPAC Name |
1-chloro-2,5-difluoro-4-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHPMOPFECWXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2,5-difluoro-4-propoxybenzene typically involves the reaction of 1-chloro-2,5-difluorobenzene with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the propoxy group, resulting in the formation of 1-Chloro-2,5-difluoro-4-propoxybenzene .
Chemical Reactions Analysis
1-Chloro-2,5-difluoro-4-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-Chloro-2,5-difluoro-4-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-difluoro-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its propoxy group can undergo oxidation or reduction, leading to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-chloro-2,5-difluoro-4-propoxybenzene with three analogous compounds: 1-chloro-2,4-dinitrobenzene , 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene , and 1-(bromomethyl)-4-chloro-2,5-difluorobenzene . Key differences in substituents, physicochemical properties, and applications are highlighted.
Substituent Effects and Reactivity
Key Insight : The propoxy group in the target compound reduces overall electrophilicity compared to nitro or trifluoromethyl substituents, favoring reactions requiring moderate activation .
Physicochemical Properties
Toxicity and Environmental Impact
Key Insight : Nitro-substituted analogs (e.g., 1-chloro-2,4-dinitrobenzene) pose higher acute toxicity risks, while halogenated derivatives require careful handling to mitigate environmental persistence .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Chloro-2,5-difluoro-4-propoxybenzene in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles with side shields. A vapor respirator is recommended when handling volatile forms .
- Ventilation : Install local exhaust systems or work in fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers away from oxidizing agents and heat sources. Label containers with hazard symbols and expiration dates, as degradation may increase toxicity over time .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct skin contact using tongs or scoops .
Q. How can researchers verify the purity of synthesized 1-Chloro-2,5-difluoro-4-propoxybenzene?
- Methodological Answer :
- Chromatography : Use GC-MS or HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with commercial standards.
- Spectroscopy : Analyze -NMR and -NMR spectra to confirm substituent positions. Fluorine atoms induce splitting patterns in -NMR, while -NMR provides direct evidence of fluorine environments.
- Elemental Analysis : Validate empirical formulas via combustion analysis (C, H, Cl, F) with <0.3% deviation from theoretical values.
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of nucleophilic aromatic substitution (NAS) reactions involving 1-Chloro-2,5-difluoro-4-propoxybenzene?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices or electrostatic potential maps. The propoxy group (-OPr) is electron-donating, activating the para position, while chlorine and fluorine deactivate adjacent sites.
- Kinetic Studies : Compare activation energies for substitution at C-1 (Cl), C-2 (F), and C-5 (F) using transition state modeling. Validate with experimental yields under varying temperatures .
Q. How to resolve contradictions in reported solubility data for 1-Chloro-2,5-difluoro-4-propoxybenzene in polar aprotic solvents?
- Methodological Answer :
- Controlled Solubility Testing : Conduct parallel experiments in DMSO, DMF, and acetonitrile at 25°C, using gravimetric analysis (mass dissolved per 100 mL solvent). Ensure solvent purity (HPLC-grade) and degas solvents to avoid entrapped air interference.
- Statistical Analysis : Apply ANOVA to compare results across labs, accounting for variables like stirring rate and equilibration time. Publish raw data with error margins to clarify discrepancies .
Q. What experimental strategies mitigate side reactions during Friedel-Crafts alkylation of 1-Chloro-2,5-difluoro-4-propoxybenzene?
- Methodological Answer :
- Catalyst Optimization : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) at low temperatures (-10°C to 0°C) to suppress polyalkylation. Monitor reaction progress via in-situ IR for carbonyl intermediate detection.
- Protecting Groups : Temporarily block the propoxy group with trimethylsilyl chloride to prevent undesired ether cleavage. Deprotect post-alkylation using TBAF .
Q. How to assess environmental degradation pathways of 1-Chloro-2,5-difluoro-4-propoxybenzene under UV irradiation?
- Methodological Answer :
- Photolysis Setup : Expose aqueous solutions to UV-C (254 nm) in a photoreactor. Analyze degradation products via LC-QTOF-MS and -NMR.
- Mechanistic Probes : Add radical scavengers (e.g., tert-butanol) to distinguish between hydroxyl radical-mediated vs. direct photolytic cleavage. Quantify chloride release via ion chromatography as a marker of C-Cl bond cleavage .
Data Analysis and Validation
Q. How to interpret conflicting -NMR spectral data for 1-Chloro-2,5-difluoro-4-propoxybenzene?
- Methodological Answer :
- Isotopic Labeling : Synthesize -labeled analogs at specific positions (e.g., propoxy carbon) to assign ambiguous signals.
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Fluorine atoms may cause solvent-dependent splitting due to dipole interactions.
Q. What strategies validate the thermal stability of 1-Chloro-2,5-difluoro-4-propoxybenzene in high-temperature reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
